(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
This compound is studied for its potential biological activity, including its role as a precursor in metabolic pathways. Researchers investigate its interactions with enzymes and other biomolecules to understand its function in living organisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
What sets (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart from similar compounds is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19O11P |
---|---|
Molecular Weight |
370.25 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-methyl-6-phosphonooxyoxan-3-yl] acetate |
InChI |
InChI=1S/C12H19O11P/c1-5-9(20-6(2)13)10(21-7(3)14)11(22-8(4)15)12(19-5)23-24(16,17)18/h5,9-12H,1-4H3,(H2,16,17,18)/t5-,9-,10+,11+,12-/m1/s1 |
InChI Key |
FIEUCFWOWBLYQV-FSVXGXJESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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